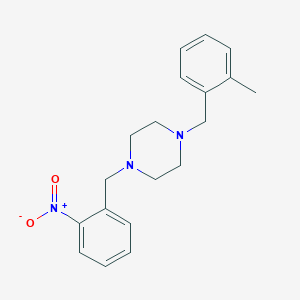![molecular formula C21H17FN2O B5800744 N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide, also known as LSN2478186, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves the inhibition of a specific protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, making it an attractive target for cancer therapy. In addition, Hsp90 has been implicated in the pathogenesis of various neurological disorders, making it a potential target for neuroprotective therapies.
Biochemical and Physiological Effects
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to reduce neuroinflammation and oxidative stress, as well as improve cognitive function and motor deficits.
実験室実験の利点と制限
One advantage of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in lab experiments is its high potency and specificity for Hsp90 inhibition, which allows for the precise modulation of Hsp90-dependent pathways. In addition, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
将来の方向性
There are several future directions for the development of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide as a therapeutic agent. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be further optimized for specific cancer types and combined with other anti-cancer agents for enhanced efficacy. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be tested in clinical trials for the treatment of Alzheimer's disease and Parkinson's disease. In addition, the potential use of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in other diseases, such as infectious diseases and autoimmune disorders, could be explored. Overall, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide represents a promising candidate for the development of novel therapeutics for various diseases.
合成法
The synthesis of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]amine to produce N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been studied extensively in preclinical models of cancer and neurological disorders. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-20-11-4-3-10-19(20)21(25)23-17-8-5-9-18(12-17)24-13-15-6-1-2-7-16(15)14-24/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTRZSUMOVNQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)

![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)